Megestrol Acetate

描述

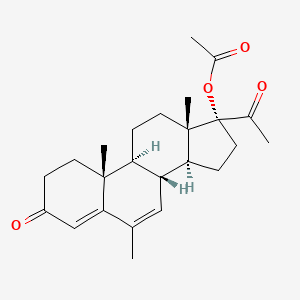

This compound is a steroid ester resulting from the formal condensation of the hydroxy group of megestrol with the carboxy group of acetic acid. It is an appetite stimulant used for the treatment of anorexia and cachexia. Also used for birth control and for the treatment of breast cancer. It has a role as an antineoplastic agent, an appetite enhancer, a contraceptive drug, a progestin and a synthetic oral contraceptive. It is a steroid ester, an acetate ester, a 20-oxo steroid and a 3-oxo-Delta(4) steroid. It is functionally related to a megestrol.

17-Hydroxy-6-methylpregna-3,6-diene-3,20-dione. A progestational hormone used most commonly as the acetate ester. As the acetate, it is more potent than progesterone both as a progestagen and as an ovulation inhibitor. It has also been used in the palliative treatment of breast cancer.

This compound is the acetate salt form of megestrol, a synthetic derivative of the naturally occurring female sex hormone progesterone with potential anti-estrogenic and antineoplastic activity. Mimicking the action of progesterone, this compound binds to and activates nuclear progesterone receptors in the reproductive system, and causes the ligand-receptor complex to be translocated to the nucleus where it binds to and promotes expression of target genes. This leads to an alteration in protein synthesis, which modulates cell growth of reproductive tissues. Due to the negative feedback mechanism seen with progesterone, megestrol also blocks luteinizing hormone (LH) release from the pituitary gland, thereby leading to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. Furthermore, without stimulation of LH, estrogen release from the ovaries is stopped, hence impedes the growth of estrogen-sensitive tumor cells.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1971 and has 6 approved and 15 investigational indications.

This compound is a progestogen with actions and uses similar to those of the progestogens in general. It also has anti-androgenic properties. It is given by mouth in the palliative treatment or as an adjunct to other therapy in endometrial carcinoma and in breast cancer. This compound has been approved to treat anorexia and cachexia. (From Reynolds JEF(Ed): Martindale: The Extra Pharmacopoeia (electronic version). Micromedex, Inc, Englewood, CO, 1995)

See also: Megestrol (has active moiety).

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZAXGRLVPAYTJ-GQFGMJRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040683 | |

| Record name | Megestrol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-33-5 | |

| Record name | Megestrol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Megestrol acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Megestrol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEGESTROL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Megestrol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-hydroxy-6-methylpregna-4,6-diene-3,20-dione 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGESTROL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ2M0FR8ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

218.0-220.0 °C | |

| Record name | Megestrol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Synthesis and Chemical Properties of Megestrol Acetate: A Technical Guide

Megestrol acetate is a synthetic progestin, a derivative of progesterone, with significant applications in the treatment of breast and endometrial cancers, as well as in managing cachexia and anorexia.[1][2] This technical guide provides an in-depth overview of its synthesis, chemical properties, and mechanism of action, tailored for researchers, scientists, and drug development professionals.

Chemical Properties

This compound, chemically known as 17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione, is a white, crystalline solid.[1][3] It is a steroid ester derived from megestrol.[4] The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | [1] |

| Molecular Formula | C24H32O4 | [1] |

| Molar Mass | 384.516 g·mol−1 | [1] |

| Melting Point | 217-220 °C | [5] |

| Solubility in Water (37°C) | 2 mcg/mL | [3] |

| Solubility in Plasma (37°C) | 24 mcg/mL | [3] |

| Other Solubilities | Practically insoluble in water, soluble in acetone, sparingly soluble in alcohol. | [6] |

| LogP | 3.2 | [4] |

Pharmacokinetic properties of this compound are also crucial for its therapeutic use.

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | 100% | [1] |

| Protein Binding | 82.4% (primarily to albumin) | [1] |

| Metabolism | Hepatic (hydroxylation, reduction, conjugation) | [1] |

| Elimination Half-life | Mean: 34 hours (Range: 13–105 hours) | [1] |

| Excretion | Urine: 57–78%; Feces: 8–30% | [1] |

Synthesis of this compound

Several synthetic routes for this compound have been developed. A common method involves the isomerization of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione. Another approach starts from 6-keto-17α-acetoxyprogesterone.

Synthesis via Isomerization

One documented synthesis involves the isomerization of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione using a palladium on carbon catalyst.[5][7]

Experimental Protocol:

-

Reaction Setup: A suspension of one part 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, 0.1 parts of sodium acetate, and 0.06 parts of palladium on carbon is prepared in 10 parts of ethanol and 0.01 part of 4-methyl-1-cyclohexene.[5]

-

Isomerization: The mixture is heated at reflux with stirring. The progress of the isomerization is monitored by thin-layer chromatography.[5]

-

Catalyst Removal: Once the reaction is complete, 1.5 parts of ethanol are added, and the catalyst is filtered off while the solution is hot. The catalyst is then washed with ethanol.[5]

-

Crystallization: The combined filtrate and washings are concentrated to 3 parts. To induce complete precipitation, 7.5 parts of water are added. The resulting crystals are collected and washed with water.[5]

-

Purification: The crude this compound (approximately 0.98 parts) is dissolved in 12 parts of hot methanol. The solution is concentrated to a residual volume of 2.4 parts, cooled, and centrifuged. This recrystallization process is repeated by dissolving the moist substance in 12 parts of hot methanol and concentrating to a final volume of 2 parts, followed by cooling to obtain the purified product.[5]

Synthesis via Grignard Reaction

Another synthetic pathway utilizes a Grignard reaction starting from 6-keto-17α-acetoxyprogesterone.[8][9]

Experimental Protocol:

-

Ketal Protection: The starting material, 6-keto-17α-acetoxyprogesterone, is dissolved in an organic solvent (e.g., methylene chloride or toluene). In the presence of triethyl orthoformate and an acid catalyst (e.g., p-toluenesulfonic acid), it reacts with ethylene glycol to form the double ketal intermediate at 25-30°C.[8]

-

Grignard Reaction: The double ketal intermediate is dissolved in an organic solvent like tetrahydrofuran. A Grignard reagent, such as methyl-magnesium-bromide, is then added. The reaction is carried out at a temperature of 50-55°C.[8][9]

-

Hydrolysis and Dehydration: Following the Grignard reaction, the resulting Grignard object is subjected to hydrolysis under strong acidic conditions (e.g., hydrochloric acid or sulfuric acid). This step also deprotects the ketal groups and causes dehydration at the 6-position. The temperature for this step is maintained at 60-65°C.[8][9]

-

Purification: The crude this compound is obtained and then purified by recrystallization from a low-carbon alcohol (e.g., C4 or less) with activated carbon for decolorization.[8]

Mechanism of Action

This compound's therapeutic effects are mediated through its interaction with various hormonal receptors.

Anticancer Effects

As a progestin, this compound is an agonist of the progesterone receptor (PR).[1] Its anticancer activity, particularly in hormone-sensitive cancers like breast and endometrial cancer, is attributed to its ability to suppress the hypothalamic-pituitary-gonadal (HPG) axis.[1][10] This leads to a reduction in the secretion of gonadotropins, which in turn decreases the levels of estrogens and androgens that can promote tumor growth.[1]

A more specific mechanism in endometrial cancer involves the induction of cellular senescence. This compound has been shown to cause irreversible G1 arrest and cellular senescence in endometrial cancer cells by interacting with the Progesterone Receptor B (PR-B) and the FOXO1 transcription factor.[11]

Appetite Stimulation

The precise mechanism by which this compound stimulates appetite and leads to weight gain is not fully understood.[2][3] It is believed to involve multiple pathways. One proposed mechanism is its partial glucocorticoid activity, which can stimulate appetite and increase fat deposition.[2] Another hypothesis suggests that it modulates neurotransmitters and hormones in the brain that regulate hunger and satiety.[2] It may also antagonize the metabolic effects of catabolic cytokines.[12]

Quantitative Analysis

High-performance liquid chromatography (HPLC) is a common method for the quantitative analysis of this compound in various matrices, including plasma and pharmaceutical formulations.

HPLC Method for Plasma Samples

A sensitive and reproducible HPLC procedure has been developed for quantifying this compound in human plasma.[13]

Experimental Protocol:

-

Sample Preparation: To 0.5 mL of plasma, an internal standard (2,3-diphenyl-1-indenone) is added. The sample is then extracted with hexane.[13]

-

Reconstitution: The hexane is evaporated, and the remaining residue is reconstituted in methanol.[13]

-

Chromatographic Separation: The reconstituted sample is injected onto a μ-Bondapak C18 column.[13]

-

Mobile Phase and Detection: The column is eluted with a mobile phase consisting of acetonitrile:methanol:water:acetic acid (41:23:36:1). The eluant is monitored at a wavelength of 280 nm.[13]

-

Retention Times: this compound typically elutes between 6-7 minutes, while the internal standard elutes between 12-14 minutes.[13]

This method demonstrates linearity in the concentration range of 10-600 ng/mL of this compound in plasma, with a detection limit of 5 ng/mL.[13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. This compound | C24H32O4 | CID 11683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 595-33-5 [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. CN107513090B - The preparation method of this compound - Google Patents [patents.google.com]

- 9. CN107513090A - The preparation method of this compound - Google Patents [patents.google.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The science of this compound delivery: potential to improve outcomes in cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Liquid chromatographic procedure for the quantitative analysis of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Megestrol Acetate Signaling Pathways in Appetite Stimulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and signaling pathways through which megestrol acetate (MA) exerts its appetite-stimulating effects. The information presented herein is intended to support research and development efforts in the fields of cachexia, anorexia, and metabolic regulation.

Core Mechanisms of Action

This compound, a synthetic progestin, stimulates appetite through a multi-faceted mechanism that involves hormonal receptor activation, modulation of hypothalamic neuropeptides, and potential anti-inflammatory effects. While the precise interplay of these pathways is still under investigation, current research points to three primary areas of activity.

Hormonal Receptor Agonism

MA acts as an agonist at both progesterone receptors (PR) and glucocorticoid receptors (GR), initiating downstream signaling cascades that influence appetite and metabolism.[1]

-

Progesterone Receptor (PR) Activation: As a synthetic derivative of progesterone, MA binds to and activates PRs.[1] This interaction is believed to play a role in modulating the expression of genes involved in appetite regulation within the hypothalamus.[2]

-

Glucocorticoid Receptor (GR) Activation: MA also exhibits significant glucocorticoid activity.[1] Its binding to GRs can mimic the effects of endogenous glucocorticoids, which are known to stimulate appetite and alter metabolism.[3][4] This glucocorticoid-like effect is a key component of its orexigenic properties.

Hypothalamic Appetite Regulation

The hypothalamus is a critical brain region for the control of food intake. MA is understood to directly influence the activity of orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) neuronal circuits.

-

Neuropeptide Y (NPY) Upregulation: A primary mechanism of MA's central action is the upregulation of Neuropeptide Y, a potent orexigenic peptide.[5] Studies have demonstrated that MA administration leads to a significant increase in NPY synthesis and release in key hypothalamic nuclei, including the arcuate nucleus (ARC), lateral hypothalamic area (LHA), ventromedial nucleus (VMN), and dorsomedial nucleus (DMN).[5]

Modulation of Pro-inflammatory Cytokines

Cachexia and anorexia are often associated with elevated levels of pro-inflammatory cytokines. MA is thought to counteract these effects by downregulating the production and release of cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[6] However, the clinical evidence for this effect, particularly concerning IL-6, is mixed, with some studies showing a reduction in cytokine levels while others report no significant change.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data related to this compound's receptor binding affinities and its dose-dependent effects on appetite and body weight.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Relative Binding Affinity (%) | IC50 | Reference(s) |

| Progesterone Receptor | Progesterone | 130% | 11 nM (bovine) | [9] |

| Glucocorticoid Receptor | Dexamethasone | 46% | - | [9] |

| Glucocorticoid Receptor | Cortisol | Higher than cortisol's 25% | - | [9] |

Table 2: Dose-Dependent Effects of this compound on Appetite and Weight Gain

| Dosage | Effect on Appetite | Effect on Body Weight | Reference(s) |

| 160 - 1280 mg/day | Positive dose-response effect | Trend for more non-fluid weight gain with higher doses | [10] |

| 200 mg/day increment | - | 0.44 kg increase | [11] |

| 400 mg/day | Significant improvement from baseline in some appetite questions | - | [10] |

| 800 mg/day | Significant improvement from baseline in some appetite questions | - | [10] |

Table 3: Effect of this compound on Neuropeptide Y (NPY) Levels in Rats

| Dosage | Duration | Effect on NPY Concentration (in hypothalamic nuclei) | Reference(s) |

| 50 mg/kg/day | 9 days | 90-140% increase | [5] |

Table 4: Effect of this compound on Cytokine Levels in Geriatric Patients

| Cytokine | MA Treatment Group (Mean Change ± SD) | Placebo Group (Mean Change ± SD) | Statistical Significance (between groups) | Reference(s) |

| IL-6 | -3.63 ± 6.62 pg/mL | -2.08 ± 3.92 pg/mL | Not Significant | [7][12] |

| TNFR-p55 | -0.06 ± 0.11 ng/mL | -0.02 ± 0.08 ng/mL | Not Significant | [7][12] |

| TNFR-p75 | -0.01 ± 0.29 ng/mL | -0.20 ± 0.18 ng/mL | Not Significant | [7][12] |

| sIL-2R | +0.08 ± 0.07 ng/mL | +0.02 ± 0.03 ng/mL | Not Significant | [7][12] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways of this compound and a general workflow for clinical trials investigating its effects.

Caption: Overview of this compound's primary signaling pathways in appetite stimulation.

Caption: A generalized workflow for clinical trials evaluating this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects.

Measurement of Neuropeptide Y in Hypothalamic Tissue by Radioimmunoassay (RIA)

This protocol describes a method for the quantitative measurement of NPY in hypothalamic tissue extracts.

1. Tissue Preparation:

- Euthanize the animal model (e.g., rat) and rapidly dissect the hypothalamus on a cold surface.

- Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.

- Homogenize the frozen tissue in 10 volumes of 2 M acetic acid.

- Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

- Collect the supernatant and lyophilize.

- Reconstitute the lyophilized extract in RIA buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 0.05 M NaCl, 0.1% BSA, and 0.01% sodium azide).

2. Radioimmunoassay Procedure:

- To a series of tubes, add 100 µL of RIA buffer, 100 µL of standard NPY or reconstituted sample, and 100 µL of anti-NPY antibody (raised in rabbit).

- Vortex and incubate for 24 hours at 4°C.

- Add 100 µL of ¹²⁵I-labeled NPY (approximately 10,000 cpm).

- Vortex and incubate for another 24 hours at 4°C.

- Separate antibody-bound from free radiolabeled NPY by adding 100 µL of a second antibody (e.g., goat anti-rabbit IgG) and 1 mL of polyethylene glycol.

- Incubate for 2 hours at 4°C and then centrifuge at 3,000 x g for 30 minutes.

- Aspirate the supernatant and count the radioactivity in the pellet using a gamma counter.

- Generate a standard curve by plotting the percentage of bound radiolabel against the concentration of unlabeled NPY standards.

- Determine the NPY concentration in the samples by interpolating their percentage of bound radiolabel on the standard curve.[13][14][15]

Quantification of Serum Cytokines (IL-6, TNF-α) by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a sandwich ELISA procedure for measuring IL-6 and TNF-α concentrations in serum.

1. Plate Preparation:

- Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) diluted in coating buffer (e.g., PBS).

- Incubate overnight at 4°C.

- Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

- Block the remaining protein-binding sites by adding blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

- Wash the plate three times with wash buffer.

2. Assay Procedure:

- Add 100 µL of standards, control, and serum samples to the appropriate wells.

- Incubate for 2 hours at room temperature.

- Wash the plate five times with wash buffer.

- Add 100 µL of a biotinylated detection antibody specific for the cytokine.

- Incubate for 1 hour at room temperature.

- Wash the plate five times with wash buffer.

- Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate.

- Incubate for 30 minutes at room temperature in the dark.

- Wash the plate five times with wash buffer.

- Add 100 µL of a substrate solution (e.g., TMB).

- Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

- Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).

- Read the absorbance at 450 nm using a microplate reader.

- Calculate the cytokine concentrations in the samples from a standard curve generated using known concentrations of the recombinant cytokine.[16][17][18][19][20]

Assessment of Appetite using the Simplified Nutritional Appetite Questionnaire (SNAQ)

The SNAQ is a four-item questionnaire used to assess appetite in clinical settings.

1. Administration:

- The questionnaire is self-administered or administered by a trained professional.

- The four questions are:

- My appetite is: (A) Very poor, (B) Poor, (C) Average, (D) Good, (E) Very good

- When I eat: (A) I feel full after eating only a few mouthfuls, (B) I feel full after eating about a third of a meal, (C) I feel full after eating over half a meal, (D) I feel full after eating most of the meal, (E) I can eat a full meal and not feel full

- Food tastes: (A) Very bad, (B) Bad, (C) Average, (D) Good, (E) Very good

- Normally I eat: (A) Less than one meal a day, (B) One meal a day, (C) Two meals a day, (D) Three meals a day, (E) More than three meals a day

2. Scoring:

- Each response is assigned a score from 1 (A) to 5 (E).

- The total score is the sum of the scores for the four questions, ranging from 4 to 20.

- A score of ≤ 14 is indicative of a significant risk of at least 5% weight loss within six months.[21][22][23][24][25]

Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DEXA)

DEXA is a non-invasive technique used to measure bone mineral density, lean body mass, and fat mass.

1. Patient Preparation:

- Patients should be instructed to wear light clothing with no metal fasteners.

- Patients should lie supine on the scanning table in a standardized position to ensure reproducibility.

- All jewelry and other metallic objects should be removed.

2. Scanning Procedure:

- A low-dose X-ray scanner passes over the patient's body.

- The scanner emits X-rays at two different energy levels.

- The attenuation of the X-rays by bone, lean tissue, and fat tissue is measured by a detector.

3. Data Analysis:

- Specialized software analyzes the differential absorption of the two X-ray beams to calculate bone mineral content, fat mass, and lean body mass for the whole body and specific regions.

- The results are typically reported in grams or kilograms and as a percentage of total body mass.[26][27][28][29][30]

Conclusion

This compound stimulates appetite through a complex interplay of hormonal, central, and peripheral mechanisms. Its agonist activity at progesterone and glucocorticoid receptors, coupled with its ability to upregulate the potent orexigenic neuropeptide Y in the hypothalamus, forms the core of its appetite-stimulating effects. The modulation of pro-inflammatory cytokines may also contribute to its efficacy in patients with cachexia and anorexia. Further research is warranted to fully elucidate the downstream signaling cascades and to clarify the clinical significance of its anti-inflammatory properties. The methodologies outlined in this guide provide a framework for continued investigation into the therapeutic potential of this compound and the development of novel treatments for appetite-related disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Enhanced food intake by progesterone-treated female rats is related to changes in neuropeptide genes expression in hypothalamus | Stelmańska | Endokrynologia Polska [journals.viamedica.pl]

- 3. Rapid Resolution of this compound Associated Adrenal Insufficiency [scholarworks.indianapolis.iu.edu]

- 4. Glucocorticoidlike activity of megestrol. A summary of Food and Drug Administration experience and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound stimulates food and water intake in the rat: effects on regional hypothalamic neuropeptide Y concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytokine involvement in cancer anorexia/cachexia: role of this compound and medroxyprogesterone acetate on cytokine downregulation and improvement of clinical symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The correlation of cytokine levels with body weight after this compound treatment in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Dose-dependent effect of this compound supplementation in cancer patients with anorexia-cachexia syndrome: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose‐dependent effect of this compound supplementation in cancer patients with anorexia–cachexia syndrome: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Radioimmunoassay of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 15. Radioimmunoassay for neurotensin, a hypothalamic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bmgrp.com [bmgrp.com]

- 17. mabtech.com [mabtech.com]

- 18. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 19. novamedline.com [novamedline.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. scielo.br [scielo.br]

- 22. Redirecting [linkinghub.elsevier.com]

- 23. mdpi.com [mdpi.com]

- 24. Accuracy of the Simplified Nutritional Appetite Questionnaire for Malnutrition and Sarcopenia Screening among Older Patients Requiring Rehabilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. [PDF] The Simplified Nutritional Appetite Questionnaire (SNAQ) as a Screening Tool for Risk of Malnutrition: Optimal Cutoff, Factor Structure, and Validation in Healthy Community-Dwelling Older Adults | Semantic Scholar [semanticscholar.org]

- 26. research.bond.edu.au [research.bond.edu.au]

- 27. phenxtoolkit.org [phenxtoolkit.org]

- 28. Use of dual-energy x-ray absorptiometry for body composition in chronic disease management [e-jcpp.org]

- 29. researchgate.net [researchgate.net]

- 30. Body composition with dual energy X-ray absorptiometry: from basics to new tools - PMC [pmc.ncbi.nlm.nih.gov]

Megestrol Acetate: A Deep Dive into its Binding Affinity for Progesterone and Glucocorticoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megestrol acetate, a synthetic derivative of the naturally occurring steroid hormone progesterone, is a therapeutic agent with a well-established role in the treatment of hormone-responsive cancers, such as breast and endometrial cancer, and in the management of cancer- and AIDS-related cachexia.[1] Its therapeutic efficacy is intrinsically linked to its molecular interactions with specific intracellular receptors, primarily the progesterone receptor (PR) and, significantly, the glucocorticoid receptor (GR).[1][2] Understanding the binding affinity of this compound for these receptors is paramount for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of more selective and potent therapeutic analogs.

This technical guide provides a comprehensive overview of the binding characteristics of this compound to both progesterone and glucocorticoid receptors, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.

Binding Affinity of this compound

This compound exhibits a dual binding profile, acting as an agonist at both the progesterone and glucocorticoid receptors. This dual activity underpins its diverse clinical applications, from its anti-cancer effects mediated through the progesterone receptor to its appetite-stimulating properties, which are thought to be at least partially mediated by its interaction with the glucocorticoid receptor.

Progesterone Receptor (PR) Binding

This compound is a potent progestin, demonstrating a high affinity for the progesterone receptor.[3] This interaction mimics the action of endogenous progesterone, leading to the activation of nuclear progesterone receptors and the subsequent modulation of target gene expression.[3][4][5] This modulation of gene expression is central to its antineoplastic effects in hormone-dependent cancers.[6]

Glucocorticoid Receptor (GR) Binding

In addition to its progestogenic activity, this compound also binds to the glucocorticoid receptor, exhibiting notable glucocorticoid activity.[7][8][9][10] This interaction is significant and contributes to some of its therapeutic effects, such as appetite stimulation, but also to potential side effects associated with long-term glucocorticoid exposure.[9][11]

Quantitative Binding Data

The binding affinity of this compound for the progesterone and glucocorticoid receptors has been quantified using various experimental approaches, including competitive radioligand binding assays. The data is often presented as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or as a relative binding affinity (RBA) compared to a reference ligand.

| Receptor | Ligand | Species | Assay Type | Value | Reference |

| Progesterone Receptor | This compound | Bovine | Radioligand Binding Assay | IC50: 11 nM | [12] |

| Progesterone Receptor | This compound | Human | Not Specified | 130% of Progesterone | [13] |

| Glucocorticoid Receptor | This compound | Human | Not Specified | Ki: 8.06 (units not specified) | [14] |

| Glucocorticoid Receptor | This compound | Human | Competitive Binding Assay | RBA: 46% (vs. Dexamethasone) | [15] |

| Glucocorticoid Receptor | This compound | Human | Not Specified | Affinity almost twice that of cortisol | [7] |

Experimental Protocols

The determination of the binding affinity of this compound to progesterone and glucocorticoid receptors typically involves competitive binding assays. These assays measure the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

General Protocol for Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound. Specific parameters such as cell lines, radioligands, and incubation conditions are critical and should be based on published literature for the specific receptor.

1. Receptor Preparation:

-

Human cancer cell lines known to express the target receptor (e.g., T47D for progesterone receptor, A549 for glucocorticoid receptor) are cultured under appropriate conditions.

-

Cells are harvested, and cytosolic or nuclear extracts containing the receptor of interest are prepared through a series of centrifugation and homogenization steps.

-

Protein concentration of the receptor preparation is determined using a standard protein assay.

2. Competitive Binding Assay:

-

A constant concentration of a high-affinity radioligand for the target receptor is used (e.g., [³H]-promegestone for PR, [³H]-dexamethasone for GR).

-

Increasing concentrations of unlabeled this compound are added to the reaction mixture containing the receptor preparation and the radioligand.

-

The reaction is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Following incubation, the bound radioligand-receptor complexes are separated from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

-

The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.

-

The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways

The binding of this compound to its target receptors initiates a cascade of intracellular events that ultimately lead to changes in gene expression and cellular function.

Progesterone Receptor Signaling Pathway

Upon binding of this compound, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.

Caption: Progesterone Receptor Signaling Pathway.

Glucocorticoid Receptor Signaling Pathway

Similarly, this compound can bind to the glucocorticoid receptor in the cytoplasm. This binding event triggers the dissociation of chaperone proteins, allowing the receptor-ligand complex to translocate to the nucleus. In the nucleus, it binds to glucocorticoid response elements (GREs) on the DNA, influencing the transcription of a wide range of genes involved in metabolism, inflammation, and appetite regulation.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medkoo.com [medkoo.com]

- 4. pallipedia.org [pallipedia.org]

- 5. Facebook [cancer.gov]

- 6. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Megace Mystery: A Case of Central Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-induced adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucocorticoidlike activity of megestrol. A summary of Food and Drug Administration experience and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A low-dose adrenocorticotropin test reveals impaired adrenal function in cancer patients receiving this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound on the human pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. megestrol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. This compound [drugcentral.org]

- 15. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Megestrol Acetate on Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megestrol acetate (MA), a synthetic progestin, is widely used for the treatment of anorexia, cachexia, and unexplained weight loss in patients with cancer and AIDS. Its primary clinical effect is appetite stimulation and weight gain. The anabolic effects of this compound are attributed to its complex interactions with various cellular pathways, leading to alterations in cellular metabolism. This technical guide provides an in-depth overview of the in vitro effects of this compound on cellular metabolism, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanisms of Action

This compound exerts its effects primarily by binding to and activating progesterone (PR), glucocorticoid (GR), and to a lesser extent, androgen receptors (AR). The activation of these nuclear receptors leads to the modulation of gene expression, resulting in a cascade of events that alter cellular metabolism. Its metabolic effects are multifaceted, influencing glucose, lipid, and protein metabolism, as well as inducing the differentiation of preadipocytes.

Effects on Cellular Metabolism: Quantitative Data

The following tables summarize the quantitative data on the in vitro effects of this compound on various aspects of cellular metabolism.

Table 1: Metabolism of this compound by Cytochrome P450 Enzymes

| Enzyme | Substrate Concentration (μM) | Metabolite | Formation Rate (pmol/min/pmol P450) | Reference |

| CYP3A4 | 28 | M1 | 4.5 ± 0.3 | |

| CYP3A4 | 62 | M1 | 9.6 ± 0.3 | |

| CYP3A5 | 28 | M1 | 0.6 ± 0.1 | |

| CYP3A5 | 62 | M1 | 1.0 ± 0.1 | |

| CYP3A4 | 28 | M2 | 2.6 ± 0.04 | |

| CYP3A4 | 62 | M2 | 4.9 ± 0.1 |

M1 and M2 are two major oxidative metabolites of this compound.

Table 2: Inhibition of this compound Metabolism by CYP3A Inhibitors

| Inhibitor | Substrate (MA) Concentration (μM) | Metabolite | % Inhibition | Reference |

| Ketoconazole (1 μM) | 62 | M1 | 100% | |

| Troleandomycin (50 μM) | 62 | M1 | 94.4% | |

| Ketoconazole (1 μM) | 62 | M2 | 100% | |

| Troleandomycin (50 μM) | 62 | M2 | 100% | |

| Ketoconazole (1 μM) | 28 | M1 | 96.2% | |

| Troleandomycin (50 μM) | 28 | M1 | 93.2% | |

| Ketoconazole (1 μM) | 28 | M2 | 100% | |

| Troleandomycin (50 μM) | 28 | M2 | 100% |

Table 3: Glucuronidation of this compound by UGT Enzymes

| Enzyme | Glucuronide Formed | Relative Activity | Reference |

| UGT2B17 | MG1, MG2 | High | |

| UGT1A9 | MG1, MG2 | Moderate | |

| UGT1A8 | MG1, MG2 | Moderate | |

| UGT1A3 | MG1, MG2 | Moderate | |

| UGT2B15 | MG1 | Low | |

| UGT2B10 | MG1 | Low | |

| UGT2B7 | MG1 | Low | |

| UGT1A1 | MG1 | Low |

MG1 and MG2 are two glucuronide conjugates of this compound.

Table 4: Effect of this compound on Progesterone Receptor Target Gene Expression in T47D Cells

| Gene | Treatment (100 nM MA) | Fold Change in mRNA Expression | Reference |

| GREB1 | 8 hours | 2.5 ± 0.8 | |

| FKBP5 | 8 hours | 8.9 ± 2.4 | |

| E2F1 | 8 hours | 4.8 ± 1.1 |

Table 5: Effect of this compound on Androgen Receptor Activity in LNCaP Cells

| Treatment | Concentration | PSA Level (ng/ml) | % Antagonistic Effect | Reference |

| Vehicle | - | 2.4 ± 0.2 | - | |

| MA | 1.3 μM | 1.8 ± 0.01 | 25% | |

| MA | 2.6 μM | 1.6 ± 0.1 | 33% |

Table 6: Effect of this compound on Glucocorticoid Receptor Target Gene Expression

| Cell Line | Gene | Treatment | Fold Change in mRNA Expression | Reference |

| Adipose-Derived Stem Cells | ANGPTL4 | MA | Upregulated | |

| Adipose-Derived Stem Cells | DUSP1 | MA | Upregulated | |

| Adipose-Derived Stem Cells | FKBP5 | MA | Upregulated |

Signaling Pathways

This compound's metabolic effects are mediated through complex signaling pathways initiated by its binding to steroid receptors. The following diagrams illustrate the key signaling cascades.

Structural Analogs of Megestrol Acetate: A Technical Guide to Activity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megestrol acetate, a synthetic derivative of the naturally occurring steroid hormone progesterone, is a progestational agent with well-established therapeutic applications.[1][2] Primarily known for its efficacy in the palliative treatment of breast and endometrial cancers, it is also widely used as an appetite stimulant in patients with cachexia associated with cancer or acquired immunodeficiency syndrome (AIDS).[2][3] The biological activities of this compound are primarily mediated through its interaction with the progesterone receptor (PR) and, to a lesser extent, the glucocorticoid receptor (GR).[1][4] This dual activity profile has spurred interest in the development of structural analogs with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the known structural analogs of this compound, their biological activities, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Core Activities of this compound and its Analogs

The primary mechanism of action of this compound involves its binding to and activation of progesterone receptors, which in turn modulates the expression of target genes involved in cell growth and differentiation.[1][5] This progestogenic activity is central to its use in hormone-sensitive cancers. Additionally, this compound exhibits partial agonist activity at the glucocorticoid receptor, which is thought to contribute to its appetite-stimulating effects.[1][4]

The development of structural analogs has focused on modifying the core progesterone scaffold to enhance affinity for the progesterone receptor while modulating glucocorticoid activity. Key structural modifications often involve substitutions at the C6 and C17 positions of the steroid nucleus.

Quantitative Analysis of Biological Activity

The following table summarizes the available quantitative data on the biological activity of this compound and its structural analogs. The data is primarily focused on their binding affinities for the progesterone receptor (PR) and the glucocorticoid receptor (GR).

| Compound | Progesterone Receptor (PR) Binding Affinity | Glucocorticoid Receptor (GR) Relative Binding Affinity (RBA) vs. Dexamethasone (100%) | Reference(s) |

| This compound | High | 46% | [6] |

| Medroxyprogesterone Acetate | High | 42% | [6] |

| Proligestone | High | Lower than Medroxyprogesterone Acetate | [7] |

| Progesterone | High | Lower than this compound and Medroxyprogesterone Acetate | [6][7] |

| Cortisol | Low | 25% | [6] |

| Dexamethasone | Low | 100% (Reference) | [6] |

| Norethisterone | Low | Virtually devoid | [6] |

| d-Norgestrel | Low | Virtually devoid | [6] |

Experimental Protocols

Competitive Radioligand Binding Assay for Progesterone and Glucocorticoid Receptors

This protocol is a standard method for determining the binding affinity of test compounds to steroid hormone receptors.[8][9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound analogs for the progesterone and glucocorticoid receptors.

Materials:

-

Receptor source: Cytosol preparations from target tissues (e.g., canine uterus for PR, canine liver for GR) or cells expressing the recombinant human receptors.[7]

-

Radioligand: A high-affinity radiolabeled ligand for the receptor of interest (e.g., [³H]ORG 2058 for PR, [³H]dexamethasone for GR).[6][7]

-

Unlabeled competitor: The test compound (this compound analog) at a range of concentrations.

-

Assay buffer: Appropriate buffer to maintain receptor stability and binding (e.g., Tris-HCl buffer).

-

Scintillation cocktail and counter.

-

Glass fiber filters and filtration apparatus.

Procedure:

-

Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the assay buffer. Non-specific binding is determined in the presence of a saturating concentration of a potent, unlabeled ligand.

-

Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the receptor-ligand complexes.[8]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]

In Vivo Assessment of Orexigenic (Appetite-Stimulating) Activity in a Rat Model of Cachexia

This protocol is used to evaluate the potential of this compound analogs to increase food intake and body weight in an animal model.[11][12]

Objective: To assess the effect of this compound analogs on food consumption, water intake, and body weight in rats.

Animal Model:

-

Species: Wistar rats or other appropriate rodent models.

-

Induction of cachexia (optional): Cachexia can be induced by tumor implantation (e.g., C26 adenocarcinoma cells) or other appropriate methods to mimic the clinical condition.[13][14]

Procedure:

-

Acclimatization: Animals are acclimatized to individual housing and the specific diet to be used in the study.

-

Baseline Measurements: Daily food and water intake and body weight are recorded for a baseline period before drug administration.

-

Drug Administration: The test compound (this compound analog) is administered orally or via another appropriate route at various doses. A vehicle control group receives the administration vehicle only.

-

Monitoring: Food and water intake and body weight are measured daily throughout the treatment period.[15] General health and any signs of toxicity are also monitored.

-

Data Analysis: Changes in cumulative food and water intake and body weight from baseline are calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are initiated by their binding to intracellular progesterone and glucocorticoid receptors. These ligand-receptor complexes then translocate to the nucleus and act as transcription factors, modulating the expression of target genes.

Progesterone Receptor (PR) Signaling Pathway

Upon binding of this compound or its analogs, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[5] In the context of endometrial cancer, this signaling cascade can lead to the upregulation of cell cycle inhibitors like p21 and p16, resulting in cell cycle arrest at the G1 phase and cellular senescence.[16] The transcription factor FOXO1 has been identified as a key mediator in this pathway.[16]

Caption: Progesterone Receptor Signaling Pathway of this compound.

Glucocorticoid Receptor (GR) and Appetite Regulation Pathway

The appetite-stimulating effects of this compound are, in part, attributed to its activity at the glucocorticoid receptor. This interaction is thought to modulate hypothalamic pathways that regulate hunger. One key player in this process is Neuropeptide Y (NPY), a potent appetite stimulant. Administration of this compound has been shown to increase the concentration of NPY in various hypothalamic nuclei, suggesting that it may stimulate NPY synthesis, transport, and release.[11] This increase in NPY signaling is believed to contribute to the orexigenic effects of the drug.

Caption: Glucocorticoid Receptor-Mediated Appetite Regulation by this compound.

Experimental Workflow for Analog Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound analogs.

Caption: Experimental Workflow for the Evaluation of this compound Analogs.

Conclusion

The development of structural analogs of this compound holds promise for the generation of novel therapeutic agents with enhanced efficacy and safety profiles. A thorough understanding of their structure-activity relationships, particularly concerning their differential activity at the progesterone and glucocorticoid receptors, is crucial for guiding future drug discovery efforts. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in this field. Future investigations should aim to expand the library of structurally diverse analogs and employ a comprehensive suite of in vitro and in vivo assays to fully characterize their pharmacological properties. This will ultimately facilitate the identification of lead candidates with optimized therapeutic potential for the treatment of cancer, cachexia, and other hormone-responsive conditions.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Articles [globalrx.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Facebook [cancer.gov]

- 6. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding specificity of medroxyprogesterone acetate and proligestone for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Animal models of anorexia and cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal Experimental Procedure for Cancer Cachexia [bio-protocol.org]

- 14. Variable body and tissue weight reporting in preclinical cachexia literature may alter study outcomes and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]

Megestrol Acetate's Role in Modulating Inflammatory Cytokines: An In-depth Technical Guide

Abstract

Megestrol acetate (MA), a synthetic progestin, is widely used for the treatment of anorexia and cachexia associated with chronic illnesses such as cancer and AIDS. Beyond its appetite-stimulating effects, a growing body of evidence suggests that MA possesses immunomodulatory properties, particularly in its ability to downregulate the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanisms through which this compound modulates inflammatory cytokines, supported by data from clinical and preclinical studies. It details the key signaling pathways involved, presents quantitative data on cytokine level changes, and outlines the experimental protocols used to investigate these effects. This document is intended for researchers, scientists, and drug development professionals interested in the anti-inflammatory actions of this compound.

Introduction

Cachexia, a multifactorial syndrome characterized by severe weight loss, anorexia, and systemic inflammation, is a common and debilitating condition in patients with advanced cancer and other chronic diseases. Pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), are key mediators in the pathogenesis of cachexia.[1] High circulating levels of these cytokines are associated with the metabolic abnormalities and clinical symptoms of this syndrome.[1]

This compound (MA) is a therapeutic agent that has shown beneficial effects in improving appetite and promoting weight gain in patients with cachexia.[1] While the exact mechanisms of its appetite-stimulating effects are not fully understood, its ability to modulate the inflammatory response is thought to play a significant role. This guide explores the molecular mechanisms underlying the anti-inflammatory properties of this compound, focusing on its interaction with key signaling pathways and its impact on cytokine production.

Mechanism of Action of this compound in Cytokine Modulation

The anti-inflammatory effects of this compound are primarily attributed to its activity as a dual agonist for the progesterone receptor (PR) and the glucocorticoid receptor (GR).

Dual Receptor Agonism: Progesterone and Glucocorticoid Receptors

This compound is a potent progestin, but it also exhibits significant binding affinity for the glucocorticoid receptor.[2][3] This dual agonism is crucial to its immunomodulatory effects. While its progestogenic activity contributes to its anti-cancer effects in hormone-sensitive tumors, its glucocorticoid-like properties are thought to be the primary driver of its anti-inflammatory actions. Studies have shown that this compound can compete with dexamethasone, a potent synthetic glucocorticoid, for binding to the GR.[3]

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli, such as bacterial products or other cytokines, NF-κB is activated and translocates to the nucleus, where it induces the transcription of a wide range of pro-inflammatory genes, including those encoding for TNF-α, IL-1, and IL-6.

The glucocorticoid receptor is a well-established inhibitor of the NF-κB pathway. The activated GR can interfere with NF-κB signaling through several mechanisms:

-

Direct Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA and activating gene transcription.

-

Induction of IκBα: The GR can increase the transcription of the gene encoding for IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its activation.

By acting as a GR agonist, this compound can leverage these mechanisms to suppress NF-κB-mediated transcription of pro-inflammatory cytokines.

Preclinical and Clinical Evidence of Cytokine Modulation

In Vitro Studies

In vitro studies using peripheral blood mononuclear cells (PBMCs) from cancer patients have demonstrated the ability of this compound to suppress the production of pro-inflammatory cytokines. For example, MA has been shown to reduce the in vitro production of cytokines by PBMCs.[1]

Clinical Studies

Clinical trials investigating the effects of this compound in patients with cachexia have provided evidence for its in vivo immunomodulatory effects. While the results have been somewhat variable across studies, some have reported a decrease in the circulating levels of pro-inflammatory cytokines following MA treatment.

A study by Yeh et al. (2001) in geriatric patients with weight loss found that although the change in cytokine levels was not statistically significant between the this compound and placebo groups, there was a significant negative correlation between weight gain and the levels of soluble IL-2 receptor (sIL-2R), TNFR-p55, and TNFR-p75 in the MA-treated group.[4] Another study by Jatoi et al. (2002) in patients with cancer-associated anorexia and weight loss, however, found no significant change in serum IL-6 levels after treatment with this compound.[5]

The following table summarizes the quantitative data from a key clinical trial on the effect of this compound on cytokine levels.

| Cytokine/Receptor | Patient Population | This compound Dose | Duration of Treatment | Mean Change from Baseline (± SD) | p-value (MA vs. Placebo) | Reference |

| IL-6 | Geriatric patients with weight loss | 800 mg/day | 12 weeks | -3.63 ± 6.62 pg/mL | Not Significant | [Yeh et al., 2001[4][6]] |

| TNFR-p55 | Geriatric patients with weight loss | 800 mg/day | 12 weeks | -0.06 ± 0.11 ng/mL | Not Significant | [Yeh et al., 2001[4][6]] |

| TNFR-p75 | Geriatric patients with weight loss | 800 mg/day | 12 weeks | -0.01 ± 0.29 ng/mL | Not Significant | [Yeh et al., 2001[4][6]] |

| sIL-2R | Geriatric patients with weight loss | 800 mg/day | 12 weeks | +0.08 ± 0.07 ng/mL | Not Significant | [Yeh et al., 2001[4][6]] |

| IL-6 | Cancer patients with anorexia/weight loss | 800 mg/day | 1 month | -1.52 ± 4.7 pg/mL | 0.40 | [Jatoi et al., 2002[5]] |

Key Experimental Methodologies

The investigation of this compound's effects on inflammatory cytokines relies on a variety of established laboratory techniques. The following sections detail the general protocols for two key experimental approaches.

In Vitro Cytokine Inhibition Assay using Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the direct effect of this compound on cytokine production by immune cells.

1. Isolation of PBMCs:

- Whole blood is collected from healthy donors or patients in tubes containing an anticoagulant (e.g., heparin).

- PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

- The isolated cells are washed with phosphate-buffered saline (PBS) and resuspended in a complete cell culture medium.

2. Cell Culture and Treatment:

- PBMCs are seeded in multi-well plates at a specific density (e.g., 1 x 10^6 cells/mL).

- Cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours).

- An inflammatory stimulus, such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA), is added to the cultures to induce cytokine production.

- The cells are incubated for a further period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

3. Sample Collection and Analysis:

- After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

- The levels of various cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are quantified using an appropriate method, such as ELISA.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a highly sensitive and specific method for measuring the concentration of a particular protein, such as a cytokine, in a biological sample.

1. Plate Coating:

- The wells of a 96-well microplate are coated with a capture antibody specific for the cytokine of interest. The plate is then incubated overnight at 4°C.

2. Blocking:

- The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., a solution of bovine serum albumin in PBS). This prevents non-specific binding of other proteins.

3. Sample and Standard Incubation:

- The standards (a series of known concentrations of the cytokine) and the unknown samples (e.g., cell culture supernatants or patient serum) are added to the wells. The plate is incubated to allow the cytokine to bind to the capture antibody.

4. Detection Antibody Incubation:

- A detection antibody, which is also specific for the cytokine but binds to a different epitope, is added to the wells. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a biotin molecule for subsequent detection.

5. Substrate Addition and Signal Detection:

- A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

- The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound's anti-inflammatory action.

Caption: Experimental workflow for in vitro cytokine inhibition assay.

References

- 1. Cytokine involvement in cancer anorexia/cachexia: role of this compound and medroxyprogesterone acetate on cytokine downregulation and improvement of clinical symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogen, androgen, glucocorticoid, and progesterone receptors in progestin-induced regression of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The correlation of cytokine levels with body weight after this compound treatment in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. academic.oup.com [academic.oup.com]

Basic Research Applications of Megestrol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megestrol acetate (MA) is a synthetic, orally active progestational agent with well-established roles in the treatment of hormone-responsive cancers, such as breast and endometrial cancer, and in the management of cancer-associated cachexia.[1][2] Beyond its clinical applications, this compound serves as a valuable tool in basic research, enabling the investigation of fundamental cellular processes, signaling pathways, and drug resistance mechanisms. This technical guide provides an in-depth overview of the core basic research applications of this compound, with a focus on its molecular mechanisms, experimental protocols, and quantitative data to support further scientific inquiry.

Mechanism of Action

This compound exerts its biological effects primarily through its interaction with steroid hormone receptors, namely the progesterone receptor (PR) and the glucocorticoid receptor (GR).[3][4] As a progesterone analog, it mimics the action of progesterone, binding to and activating nuclear progesterone receptors.[5][6] This ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This alteration in gene expression underlies its effects on cell growth and differentiation in reproductive tissues.[5][6]

Furthermore, this compound exhibits notable glucocorticoid activity.[7] It can bind to and activate the glucocorticoid receptor, leading to the transcription of glucocorticoid-responsive genes. This interaction is thought to contribute to some of its metabolic effects and side effects.[7][8] The dual activity of this compound on both PR and GR pathways makes it a complex and interesting molecule for studying steroid hormone signaling.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways that are critical in cancer and metabolism. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential new therapeutic targets.

Progesterone Receptor (PR) Signaling

Upon binding to this compound, the progesterone receptor initiates a signaling cascade that can lead to various cellular outcomes, including cell cycle arrest and senescence in cancer cells. One identified downstream pathway involves the Forkhead Box Protein O1 (FOXO1). In endometrial cancer cells, the this compound/PR-B isoform axis has been shown to upregulate the expression of the cell cycle inhibitors p21 and p16, leading to G1 arrest and cellular senescence. This effect can be abrogated by a FOXO1 inhibitor, indicating the critical role of this transcription factor in mediating the anti-proliferative effects of this compound.[3]

Glucocorticoid Receptor (GR) Signaling

The glucocorticoid-like activity of this compound is mediated through its binding to the glucocorticoid receptor.[7] This interaction can lead to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, a known side effect of prolonged glucocorticoid use.[8] In basic research, this property can be exploited to study the effects of GR activation in various cellular contexts. For instance, in adipose-derived stem cells, this compound has been shown to upregulate genes downstream of the glucocorticoid receptor, promoting proliferation, migration, and adipogenic differentiation.[9]

Modulation of Cytokine Signaling

A significant area of this compound research is its role in modulating cytokine levels, particularly in the context of cachexia.[10] Pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1 (IL-1), and tumor necrosis factor-alpha (TNF-α) are implicated in the muscle wasting and anorexia associated with cancer cachexia.[10] Some studies suggest that this compound may exert its appetite-stimulating effects by downregulating the synthesis and release of these cytokines.[10] However, other studies have not observed a significant change in IL-6 levels following this compound treatment, indicating that the exact mechanism remains an area of active investigation.[11][12]

Applications in Cancer Research

This compound is a valuable tool for studying hormone-sensitive cancers and mechanisms of drug resistance.

Hormone-Sensitive Cancers

In breast and endometrial cancer cell lines that express the progesterone receptor, this compound can be used to investigate the effects of progestin signaling on cell proliferation, apoptosis, and senescence.[1][3] Its ability to modulate the expression of key cell cycle regulators makes it a useful compound for dissecting the molecular pathways that govern tumor growth.

Drug Resistance

Research has also explored the potential of this compound to modulate multidrug resistance (MDR) in cancer cells.[13] Some studies suggest that it may reverse resistance to chemotherapeutic agents like doxorubicin by interacting with P-glycoprotein, a key efflux pump involved in MDR.[13]

Data Presentation

The following tables summarize quantitative data from various in vitro studies on this compound.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 48.7 | |

| NTUB1 | Cisplatin-Sensitive Transitional Carcinoma | >10 (after 24h) | [14] |

| NTUB1/P | Cisplatin-Resistant Transitional Carcinoma | >10 (after 24h) | [14] |

Table 2: Dose-Dependent Effects of this compound on Cell Viability

| Cell Line | Concentration (µM) | Incubation Time (h) | Inhibition of Cell Viability (%) | Citation |

| HepG2 | 75 | 24 | 33.58 ± 2.36 | [15] |

| HepG2 | 75 | 48 | 48.09 ± 2.97 | [15] |

| HepG2 | 75 | 72 | 71.91 ± 3.00 | [15] |

| BEL-7402 | 75 | 24 | 43.14 ± 5.06 | [15] |

| BEL-7402 | 75 | 48 | 50.37 ± 4.11 | [15] |

| BEL-7402 | 75 | 72 | 60.72 ± 4.62 | [15] |

Table 3: Effects of this compound on Cytokine Levels

| Cytokine | Study Population | MA Dose | Change in Cytokine Level | Citation |

| IL-6 | Geriatric patients with weight loss | 800 mg/day for 12 weeks | Mean decrease of 3.63 ± 6.62 pg/mL | [16] |

| TNFR-p55 | Geriatric patients with weight loss | 800 mg/day for 12 weeks | Mean decrease of 0.06 ± 0.11 ng/mL | [16] |

| TNFR-p75 | Geriatric patients with weight loss | 800 mg/day for 12 weeks | Mean decrease of 0.01 ± 0.29 ng/mL | [16] |

| sIL-2R | Geriatric patients with weight loss | 800 mg/day for 12 weeks | Mean increase of 0.08 ± 0.07 ng/mL | [16] |

| IL-6 | Cancer patients with anorexia/weight loss | 800 mg/day for 1 month | Mean change of -1.52 ± 4.7 pg/mL (not significant) | [11] |

Experimental Protocols

Detailed methodologies are essential for reproducible basic research. The following sections provide outlines for key experiments involving this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO or ethanol)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Receptor Activation

This protocol can be used to assess the activation and downstream signaling of the progesterone and glucocorticoid receptors following this compound treatment.

Materials:

-

Cell line expressing PR and/or GR

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PR, anti-p-PR, anti-GR, anti-p-GR, anti-FOXO1, anti-p21, and a loading control like beta-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for the appropriate time.

-

Wash cells with ice-cold PBS and lyse them using cell lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-